- Synthesis of precursors for medium-ring aromatic lactones, Synthesis, 2005, (10), 1682-1688
Cas no 91047-77-7 (2-Bromocinnamic Acid Ethyl Ester)
91047-77-7 structure
Product Name:2-Bromocinnamic Acid Ethyl Ester
Numero CAS:91047-77-7
MF:C11H11BrO2
MW:255.107842683792
CID:3031531
PubChem ID:5388520
Update Time:2024-10-26
2-Bromocinnamic Acid Ethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-Ethyl3-(2-bromophenyl)acrylate
- (E)-Ethyl 3-(2-bromophenyl)acrylate;;Ethyl (E)-3-(2-bromophenyl)-2-propenoate;Ethyl trans-2-bromocinnamate;2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)-;; (E)-ETHYL 3-(2-BROMOPHENYL)ACRYLATE
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (E)- (ZCI)
- Ethyl (2E)-3-(2-bromophenyl)-2-propenoate (ACI)
- (E)-Ethyl 3-(2-bromophenyl)acrylate
- Ethyl (E)-2-bromocinnamate
- Ethyl (E)-3-(2-bromophenyl)-2-propenoate
- Ethyl trans-2-bromocinnamate
- SCHEMBL4777279
- Ethyl3-(2-bromophenyl)acrylate
- ethyl (E)-3-(2-bromophenyl)prop-2-enoate
- NSC636707
- MFCD11111007
- NSC-636707
- DB-362286
- 2-BROMOCINNAMIC ACID ETHYL ESTER
- (E)-ethyl-3-(2-bromophenyl)acrylate
- CS-0254009
- OVVAHDSHDPZGMY-BQYQJAHWSA-N
- 91047-77-7
- Ethyl 3-(2-bromophenyl)acrylate
- ethyl (2e)-3-(2-bromophenyl)-2-propenoate
- 99134-25-5
- AKOS015843334
- AS-39615
- EN300-1453824
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- CS-0109992
- SCHEMBL4777286
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester, (2E)-
- ETHYL (2E)-3-(2-BROMOPHENYL)PROP-2-ENOATE
- ethyl (E)-3-(2-bromophenyl)acrylate
- 2-Bromocinnamic Acid Ethyl Ester
-
- MDL: MFCD11111007
- Inchi: 1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
- Chiave InChI: OVVAHDSHDPZGMY-BQYQJAHWSA-N
- Sorrisi: C(/C1C=CC=CC=1Br)=C\C(=O)OCC
Proprietà calcolate
- Massa esatta: 253.99400
- Massa monoisotopica: 253.99424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.30000
- LogP: 3.02540
2-Bromocinnamic Acid Ethyl Ester Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-Bromocinnamic Acid Ethyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2021-06-16 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2021-06-16 | |
| Alichem | A019150475-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$654.48 | 2023-08-31 | |
| TRC | B685453-50mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B685453-100mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B685453-500mg |
2-Bromocinnamic Acid Ethyl Ester |
91047-77-7 | 500mg |
$ 135.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12013-25g |
ethyl (2E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
91047-77-7 | 97% | 25g |
$435 | 2023-09-07 | |
| Chemenu | CM302600-10g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 10g |
$307 | 2022-05-27 | |
| Chemenu | CM302600-25g |
2-Bromocinnamic acid ethyl ester |
91047-77-7 | 95% | 25g |
$640 | 2022-05-27 | |
| eNovation Chemicals LLC | Y1267403-250mg |
(e)-ethyl3-(2-bromophenyl)acrylate |
91047-77-7 | 98% | 250mg |
$180 | 2025-02-19 |
2-Bromocinnamic Acid Ethyl Ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C → rt; cooled
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, cooled; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux
Riferimento
- Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and [2,3]-Sigmatropic Rearrangement, Journal of the American Chemical Society, 2017, 139(34), 11895-11902
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Methoxy-2,2,6,6-tetramethylpiperidine (JandaJel, styrene, and vinylphenyl diphenylphosphine copolymer-supported) Solvents: Dichloromethane ; 12 h, 25 °C
Riferimento
- Rasta resin-PPh3 and its use in chromatography-free Wittig reactions, Synlett, 2010, (13), 1997-2001
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Acetonitrile ; 15 min, 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 0 °C; 12 h, 23 °C
Riferimento
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans Through Lewis-Base Catalyzed Carbosulfenylation, Journal of Organic Chemistry, 2021, 86(21), 14290-14310
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ; 6 h, 110 °C
Riferimento
- Palladium-catalyzed double arylations of terminal olefins in acetic acid, Tetrahedron, 2012, 68(5), 1466-1474
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium dithionite Catalysts: Triphenylarsine , Chloro(5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato)iron Solvents: Toluene , Water ; 8 h, 80 °C
Riferimento
- Ph3As-Catalyzed Wittig-Type Olefination of Aldehydes with Diazoacetate in the Presence of Na2S2O4, Journal of Organic Chemistry, 2007, 72(17), 6628-6630
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 8 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Combining Traceless Directing Groups with Hybridization Control of Radical Reactivity: From Skipped Enynes to Defect-Free Hexagonal Frameworks, Angewandte Chemie, 2016, 55(38), 11633-11637
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C; 60 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones, Organic Letters, 2013, 15(23), 6086-6089
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Riferimento
- Polymer-Assisted Horner-Emmons olefination using PASSflow reactors: pure products without purification, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1833-1835
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Riferimento
- Design of Leaving Groups in Radical C-C Fragmentations: Through-Bond 2c-3e Interactions in Self-Terminating Radical Cascades, Chemistry - A European Journal, 2014, 20(28), 8664-8669
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- An Isothiourea-Catalyzed Asymmetric [2,3]-Rearrangement of Allylic Ammonium Ylides, Journal of the American Chemical Society, 2014, 136(12), 4476-4479
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 0 °C; 8 h, rt
Riferimento
- Drawing from a Pool of Radicals for the Design of Selective Enyne Cyclizations, Organic Letters, 2013, 15(22), 5650-5653
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 16 h, 60 °C
Riferimento
- Diazo reagents in copper(I)-catalyzed olefination of aldehydes, Advanced Synthesis & Catalysis, 2008, 350, 2352-2358
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: 1-Piperazineethanamine (reaction products with polyacrylonitrile fiber and 1,3-propanediamines) , Polyacrylonitrile (reaction products with N-(2-aminoethyl)piperazine and 1,3-propanediamines) , N1,N3-Dimethyl-N1-4-pyridinyl-1,3-propanediamine (reaction products with polyacrylonitrile fiber and N-(2-aminoethyl)piperazine) Solvents: Acetonitrile ; 18 h, 75 °C
Riferimento
- Synergistic catalysis of bifunctional polyacrylonitrile fiber for the synthesis of (E)-α,β-unsaturated esters from aldehydes by decarboxylative Doebner-Knoevenagel reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2020, 81, 323-331
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: 1-Piperazinecarboxylic acid, 4-[(4-ethenylphenyl)methyl]-, 1,1-dimethylethyl est… Solvents: Dimethylformamide ; 15 - 18 h, 50 °C
Riferimento
- Organocatalytic decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate mediated by a bifunctional polymeric catalyst, Synlett, 2011, (12), 1723-1726
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- Palladium-catalyzed reductive electrocarboxylation of allyl esters with carbon dioxide, Organic Chemistry Frontiers, 2018, 5(14), 2244-2248
2-Bromocinnamic Acid Ethyl Ester Raw materials
- Triethyl phosphonoacetate
- 2-Bromocinnamic acid
- 2-Bromoiodobenzene
- 3-ethoxy-3-oxo-propanoic acid
- 2-Bromobenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
2-Bromocinnamic Acid Ethyl Ester Preparation Products
2-Bromocinnamic Acid Ethyl Ester Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
91047-77-7 (2-Bromocinnamic Acid Ethyl Ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso